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molecular formula C10H12O B1581939 2'-Methylpropiophenone CAS No. 2040-14-4

2'-Methylpropiophenone

Cat. No. B1581939
M. Wt: 148.2 g/mol
InChI Key: VQHKICGSBBPFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859035

Procedure details

To a 50 ml round bottomed flask with stirring bar and an argon inlet was added CH3Cl (10 ml), THF (5 ml), 1-o-tolyl-propan-1-one (318 mg, 2.14 mmol, and pyridium bromide perbromide (735 mg, 2.36 mmol). This solution was stirred at ambient temperature for 2 h. The reaction mixture was washed with 5% aqueous HCl, H2O, and brine. Drying (MgSO4), filtration and removal of sovent in vacuo gave an oil. This material was chromatographed (Silica gel, 5% EtOAc/Hexane) to affort the title product.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCl.[C:3]1([CH3:13])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:12])[CH2:10][CH3:11].C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Br-:31]>C1COCC1>[Br:31][CH:10]([CH3:11])[C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)C(CC)=O)C
Name
pyridium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
To a 50 ml round bottomed flask with stirring bar and an argon inlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred at ambient temperature for 2 h
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed with 5% aqueous HCl, H2O, and brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and removal of sovent in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
This material was chromatographed (Silica gel, 5% EtOAc/Hexane)

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=C(C=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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